molecular formula C23H33Cl4F3N2O B11986068 N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide

N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide

Cat. No.: B11986068
M. Wt: 552.3 g/mol
InChI Key: CZGXELKPGUEALF-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethanol under acidic conditions to form the intermediate N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)amine. This intermediate is then reacted with tetradecanoic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and long alkyl chain allow it to interact with cellular membranes and proteins, potentially disrupting their function. This can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(2-chloroanilino)ethyl)octanamide
  • N-(2,2,2-Trichloro-1-(2-nitrophenoxy)ethyl)octanamide
  • N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)dodecanamide

Uniqueness

N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide is unique due to its specific combination of halogen atoms and the length of its alkyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C23H33Cl4F3N2O

Molecular Weight

552.3 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]tetradecanamide

InChI

InChI=1S/C23H33Cl4F3N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(33)32-21(22(25,26)27)31-19-16-17(23(28,29)30)14-15-18(19)24/h14-16,21,31H,2-13H2,1H3,(H,32,33)

InChI Key

CZGXELKPGUEALF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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